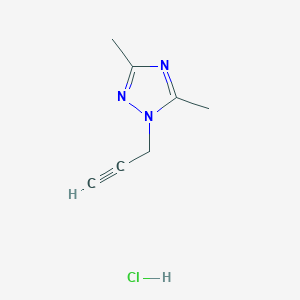

3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole hydrochloride

Overview

Description

The compound “3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole” is a chemical compound with the molecular formula C8H10N2 . It’s not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,3-triazole hybrids, involves a Cu (I) catalyzed [3 + 2] dipolar cycloaddition . This process initiates with the synthesis of N-substituted(prop-2-yn-1-yl)amines, which is accomplished by reacting secondary amines with propargyl bromides in the presence of K2CO3 in DMF at 25–30 °C for 4–5 hours .Molecular Structure Analysis

The molecular structure of similar compounds involves a five-membered heterocyclic moiety . The stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions have contributed to its enhanced biocompatibility .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole” include a molecular weight of 134.182 .Scientific Research Applications

Chemical Synthesis and Reactivity

Research has been conducted on the extraction of acids, demonstrating the effectiveness of related triazole compounds in the extraction processes. For example, the extraction of hydrochloric and nitric acid with specific triazole derivatives has been studied, highlighting their potential in industrial and analytical chemistry applications (Golubyatnikova et al., 2012). Additionally, microwave-assisted synthesis techniques have been developed for the preparation of propanamides derivatives using 5-amino-1,2,4-triazoles, offering efficient pathways to synthesize structurally diverse compounds (Tan, Lim, & Dolzhenko, 2017).

Biological and Pharmacological Applications

Triazole derivatives exhibit a range of biological activities, including acting as neurokinin-1 receptor antagonists with potential clinical applications in treating emesis and depression (Harrison et al., 2001). Moreover, their antibacterial, antifungal, and anticonvulsant properties have been evaluated, revealing their potential as lead compounds for the development of new therapeutic agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Material Science and Coordination Chemistry

The study of triazole derivatives extends into material science and coordination chemistry, where their ability to form complexes with metals is of interest. Research into triazole-based compounds has led to the synthesis of novel materials with potential applications in catalysis, molecular recognition, and as inhibitors for specific biological processes (Ahmed et al., 2020).

Environmental Science

The adsorption behavior of triazole fungicides in soils has been studied, providing insights into the environmental fate and mobility of these compounds. Such studies are crucial for assessing the ecological impact of triazole-based fungicides and their potential risks to human health and the environment (Singh, 2002).

Future Directions

Mechanism of Action

Target of Action

The compound belongs to the class of 1,2,4-triazoles and alkynes, both of which are known to interact with various biological targets. For instance, 1,2,4-triazoles are known to interact with enzymes like cytochrome P450 and have antimicrobial, antifungal, and antitumor activities . Alkynes, on the other hand, are often used in click chemistry for bioconjugation, suggesting they could potentially target a wide range of biomolecules.

Mode of Action

1,2,4-triazoles generally exert their effects by interacting with biological targets and modulating their activity . The alkyne group could potentially undergo a variety of chemical reactions, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to predict the exact biochemical pathways it might affect. Given the known activities of 1,2,4-triazoles, it could potentially affect pathways related to microbial growth, fungal metabolism, or tumor growth .

Pharmacokinetics

Many 1,2,4-triazoles are known to have good bioavailability and are well-absorbed in the body . The presence of the alkyne group could potentially affect its distribution and metabolism.

Result of Action

Based on the activities of related compounds, it could potentially have antimicrobial, antifungal, or antitumor effects .

Properties

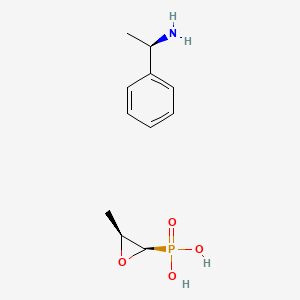

IUPAC Name |

3,5-dimethyl-1-prop-2-ynyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c1-4-5-10-7(3)8-6(2)9-10;/h1H,5H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWPYLPPVDMWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine](/img/structure/B1442966.png)

![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1442975.png)

![n-(6-Bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B1442976.png)

![7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B1442978.png)

![(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1442980.png)

![{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol](/img/structure/B1442983.png)